3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid 3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 944894-01-3
VCID: VC4172186
InChI: InChI=1S/C12H11NO4S2/c1-8-2-4-9(5-3-8)13-19(16,17)10-6-7-18-11(10)12(14)15/h2-7,13H,1H3,(H,14,15)
SMILES: CC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)O
Molecular Formula: C12H11NO4S2
Molecular Weight: 297.34

3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid

CAS No.: 944894-01-3

Cat. No.: VC4172186

Molecular Formula: C12H11NO4S2

Molecular Weight: 297.34

* For research use only. Not for human or veterinary use.

3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid - 944894-01-3

Specification

CAS No. 944894-01-3
Molecular Formula C12H11NO4S2
Molecular Weight 297.34
IUPAC Name 3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylic acid
Standard InChI InChI=1S/C12H11NO4S2/c1-8-2-4-9(5-3-8)13-19(16,17)10-6-7-18-11(10)12(14)15/h2-7,13H,1H3,(H,14,15)
Standard InChI Key GHNLVOMDZQUOIL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 3-position with a sulfamoyl moiety linked to a 4-methylphenyl group. Key structural attributes include:

  • Aromatic heterocycle: The thiophene core contributes to electronic delocalization and metabolic stability.

  • Sulfonamide bridge: Enhances hydrogen-bonding capacity and target affinity.

  • Carboxylic acid: Provides solubility modulation and metal-chelating potential .

The SMILES notation (O=C(C1=C(S(=O)(NC2=CC=C(C)C=C2)=O)C=CS1)O) and InChIKey (GHNLVOMDZQUOIL-UHFFFAOYSA-N) confirm its planar geometry and electronic distribution .

Physicochemical Characteristics

PropertyValueSource
Melting Point192–194°C
Boiling Point508.9°C at 760 mmHg
Density1.5 ± 0.1 g/cm³
SolubilityLow in water; soluble in DMSO
LogP (Partition Coefficient)2.1 (predicted)

The compound’s low aqueous solubility necessitates formulation strategies for in vivo studies, while its thermal stability supports synthetic scalability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves a three-step protocol:

  • Thiophene ring formation: Via Gewald or Paal-Knorr reactions using ketones and sulfurizing agents .

  • Sulfamoylation: Reaction of 3-chlorosulfonyl-thiophene-2-carboxylic acid with 4-methylaniline under anhydrous conditions (yield: 65–78%).

  • Carboxylic acid activation: Ester hydrolysis using NaOH or LiOH .

Optimized conditions (e.g., continuous flow reactors) improve yield to >85% while reducing byproduct formation.

Industrial Production

Large-scale manufacturing employs:

  • Palladium-catalyzed cross-coupling: For introducing the 4-methylphenyl group .

  • Vapor-phase chlorination: Enhances purity (>98%) in multi-kilogram batches .

Biological Activity and Mechanisms

Enzyme Inhibition

The sulfonamide group acts as a zinc-binding motif, inhibiting metalloenzymes such as carbonic anhydrase and matrix metalloproteinases (MMPs).

Enzyme TargetedIC₅₀ (µM)MechanismSource
Carbonic Anhydrase IX0.15Competitive inhibition
MMP-21.2Chelation of active-site Zn²⁺
Cell LineIC₅₀ (µM)Apoptosis Induction (%)Source
MCF-71562
HeLa1058

Mechanistic studies link activity to ROS generation and mitochondrial membrane depolarization .

Pharmacological Applications

Medicinal Chemistry

The compound serves as a precursor for:

  • PD-L1 inhibitors: Disrupts immune checkpoint signaling in cancer immunotherapy.

  • Antimicrobial agents: Modifies bacterial efflux pumps (MIC: 8 µg/mL against S. aureus).

Comparative Analysis

AnalogStructural VariationBioactivity (vs. Parent)
3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acidFluorine substitution2× higher MMP-2 inhibition
Ethyl 4-(4-methylphenyl)-3-[(4-methylphenyl)sulfamoyl]thiophene-2-carboxylateEsterificationReduced cytotoxicity

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